molecular formula C15H16N2O2 B1355855 N-(3-Amino-2-methylphenyl)-2-methoxybenzamide CAS No. 926210-98-2

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

Cat. No.: B1355855
CAS No.: 926210-98-2
M. Wt: 256.3 g/mol
InChI Key: BHIGDYRZJAPJRS-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Molecular Structure and Intermolecular Interactions

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. In a study by Karabulut et al. (2014), the compound was analyzed using X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions, such as dimerization and crystal packing, on its molecular geometry. These interactions were found to be significant for dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

2. Antiviral Activity

N-Phenylbenzamide derivatives, including those similar to this compound, have been synthesized and tested for their antiviral activities. Ji et al. (2013) explored the anti-EV 71 activities of these compounds in vitro, identifying promising lead compounds for the development of antiviral drugs (Ji et al., 2013).

3. Antioxidant Properties

Research has also been conducted on the antioxidant properties of amino-substituted benzamide derivatives. Jovanović et al. (2020) investigated the electrochemical oxidation of such compounds, proposing mechanisms for their antioxidant activities based on electrochemical behavior (Jovanović et al., 2020).

4. Neurotropic Properties

The neurotropic properties of N-phenylbenzamide derivatives have been evaluated in vivo. Podolsky et al. (2017) studied the effects of these compounds on various behavioral and physiological parameters, identifying substances with potential psychoactive properties (Podolsky et al., 2017).

5. Gastroprokinetic Activity

Kalo et al. (1995) examined the gastroprokinetic activity of N-phenylbenzamide derivatives, revealing the importance of the amide bond structure for potent gastroprokinetic activity (Kalo et al., 1995).

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-12(16)7-5-8-13(10)17-15(18)11-6-3-4-9-14(11)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIGDYRZJAPJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.